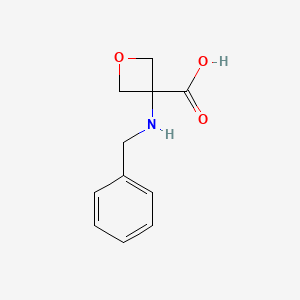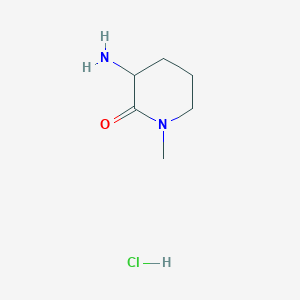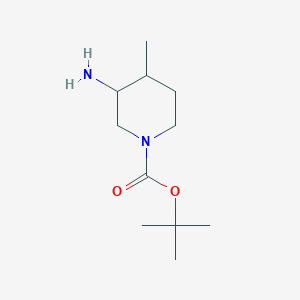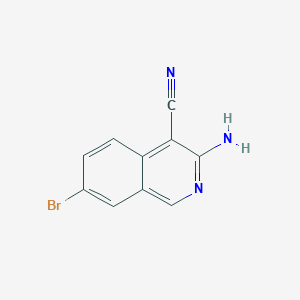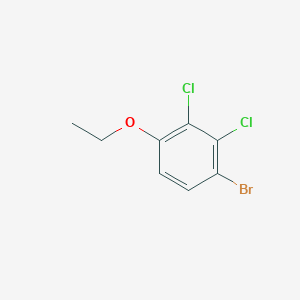
1-Bromo-2,3-dichloro-4-ethoxybenzene
Descripción general
Descripción
1-Bromo-2,3-dichloro-4-ethoxybenzene, commonly referred to as 1-BDC-4-EOB, is a organic compound derived from benzene. It is a colorless, crystalline solid with a melting point of 140°C and a boiling point of 238°C. It is used in a variety of scientific and industrial applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
Halogenation Studies
1-Bromo-2,3-dichloro-4-ethoxybenzene has been studied in the context of ring halogenation. Bovonsombat and Mcnelis (1993) investigated ring halogenations of polyalkylbenzenes, including similar brominated compounds, using N-Halosuccinimide and acidic catalysts (Bovonsombat & Mcnelis, 1993).
Studies on Sterically Hindered Compounds
Research by Yoshifuji, Kamijo, and Toyota (1993) focused on the preparation of sterically hindered bromobenzenes for stabilizing low-coordinate phosphorus compounds, relevant to the chemistry of this compound (Yoshifuji, Kamijo, & Toyota, 1993).
Electrochemical Fluorination
Horio et al. (1996) conducted studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, which is directly relevant to the chemical family of this compound (Horio et al., 1996).
Vibrational Spectroscopy Studies
Research on the vibrational spectroscopy of trisubstituted benzenes, including compounds similar to this compound, was conducted by Reddy and Rao (1994) (Reddy & Rao, 1994).
Ring Expansion Research
A study by Agou et al. (2015) involved the treatment of related brominated compounds for ring expansion to produce 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, providing insights into the reactivity of similar brominated benzenes (Agou et al., 2015).
Bromination and Conversion Studies
Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, which is relevant to understanding the bromination patterns of similar compounds (Aitken et al., 2016).
Synthesis and Application in Organic Transformations
Diemer, Leroux, and Colobert (2011) described methods for synthesizing various dibromobenzenes, used as precursors in organic transformations, highlighting the synthetic value of brominated benzenes like this compound (Diemer, Leroux, & Colobert, 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2,3-dichloro-4-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effect of this pathway is the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom on the benzene ring is replaced by an electrophile .
Propiedades
IUPAC Name |
1-bromo-2,3-dichloro-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMFRIQDTFHZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




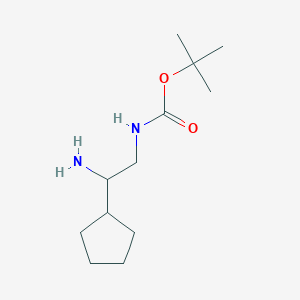
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)

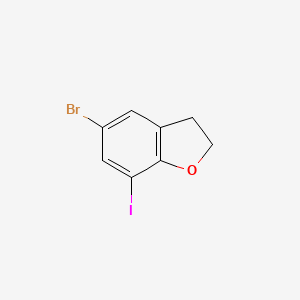
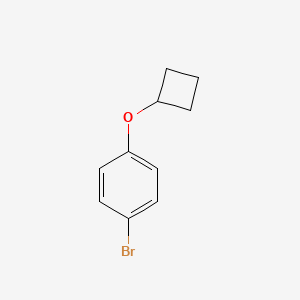
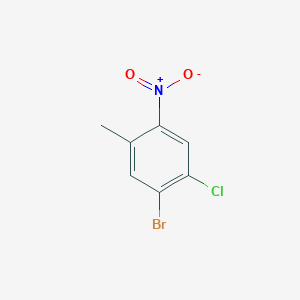
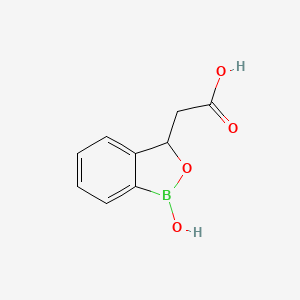

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
